molecular formula C21H32N6O3 B609501 Nct-501

Nct-501

Número de catálogo: B609501
Peso molecular: 416.5 g/mol
Clave InChI: FSXIBBYWVGWQJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .

Aplicaciones Científicas De Investigación

Nasopharyngeal Carcinoma (NPC)

A study demonstrated that NCT-501 effectively inhibited the proliferation and stem cell spheroidization of NPC cells. The compound was shown to induce necroptosis, particularly in cell lines with high ALDH1A1 expression. The half-maximal inhibitory concentration (IC50) values for various NPC cell lines were reported as follows:

  • 5-8F : 96.91 µM
  • 6-10B : 64.15 µM
  • SUNE1 : 27.84 µM
  • HK1 : 67.97 µM

The study concluded that this compound has significant therapeutic potential for treating NPC by targeting ALDH1A1 .

Combination Therapy with Cisplatin

In another investigation, this compound was evaluated in combination with cisplatin against cisplatin-resistant non-small cell lung cancer (NSCLC) cell lines. The results indicated that the combination treatment led to a significant decrease in proliferating cells compared to individual treatments, highlighting this compound's ability to enhance the sensitivity of resistant cancer cells to conventional chemotherapy .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution, with a clearance level reported at 98 mL/min/kg . This profile suggests that this compound could be administered effectively in clinical settings without significant toxicity.

Summary of Applications

Application AreaDescriptionReferences
Nasopharyngeal CarcinomaInduces necroptosis and inhibits proliferation in NPC cells.
Combination with CisplatinEnhances sensitivity of NSCLC cells to cisplatin treatment.
Cancer Stem Cell TargetingTargets ALDH1A1 to inhibit cancer stem cell properties across multiple cancers.

Actividad Biológica

NCT-501 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme involved in various biological processes, including the metabolism of reactive aldehydes, cellular differentiation, and stem cell maintenance. This compound has garnered attention for its potential therapeutic applications in oncology and neurodegenerative diseases due to its ability to modulate stem cell properties and inhibit tumor growth.

  • Chemical Name: 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride
  • Molecular Formula: C21H32N6O3.HCl
  • Purity: ≥98%
  • IC50 for ALDH1A1: 40 nM
  • Selectivity: >1000-fold for ALDH1A1 over other ALDH isoforms (ALDH3A1, ALDH2) and a panel of 168 GPCRs .

This compound selectively inhibits ALDH1A1, which plays a significant role in cancer stem cell biology. By targeting this enzyme, this compound can influence pathways associated with cell proliferation, differentiation, and apoptosis. The inhibition of ALDH1A1 has been shown to induce necroptosis in various cancer cell lines, particularly in nasopharyngeal carcinoma (NPC) models .

1. Inhibition of Cancer Stem Cells

Research indicates that this compound effectively reduces the viability and spheroid formation ability of cancer stem cells across different malignancies. In one study involving NPC cells:

  • Cell Lines Tested: 5-8F, 6-10B, SUNE1, HK1
  • IC50 Values:
    • 5-8F: 96.91 µM
    • 6-10B: 64.15 µM
    • SUNE1: 27.84 µM
    • HK1: 67.97 µM
  • This compound treatment led to a significant reduction in spheroid formation and colony growth in treated cells .

2. Impact on Ovarian Cancer

In ovarian cancer studies, this compound demonstrated the ability to reduce the tumor-initiating potential of cells with low DDB2 expression. The results showed:

  • A ~25-fold decrease in tumor initiating cells (TICs) when treated with this compound.
  • Smaller tumor volumes compared to controls .

3. Neuroprotective Effects

In the context of neurodegenerative diseases, this compound has been evaluated for its potential to deliver ciliary neurotrophic factor (CNTF) in treating conditions like Macular Telangiectasia type 2 (MacTel). A Phase 2 clinical trial revealed:

  • Study Design: Randomized trial with 67 patients.
  • Primary Endpoint: Change in the ellipsoid zone measured by SD-OCT.
  • Results:
    • Treated eyes showed less photoreceptor loss compared to sham (0.148 mm² vs. 0.213 mm²).
    • Statistically significant differences were noted in macular thickness and reading speed maintenance .

Table: Comparison of IC50 Values for this compound Across Cell Lines

Cell LineIC50 (µM)Effect on Spheroid Formation
5-8F96.91Significant reduction
6-10B64.15Significant reduction
SUNE127.84Significant reduction
HK167.97Significant reduction

Propiedades

IUPAC Name

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXIBBYWVGWQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?

A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].

Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?

A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.

Q3: Are there any preclinical studies showcasing the efficacy of this compound?

A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].

Q4: Beyond cancer, are there other potential applications for this compound?

A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].

Q5: Has the pharmacokinetic profile of this compound been investigated?

A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.